2-methyloxane-4-carboxylic Acid

Übersicht

Beschreibung

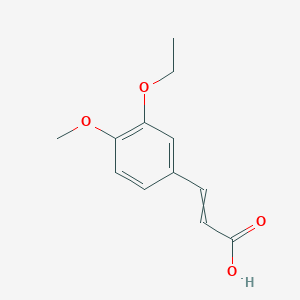

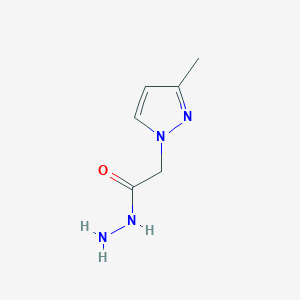

“2-methyloxane-4-carboxylic Acid” is a chemical compound with the molecular formula C7H12O3 . It is also known as "2-methyltetrahydro-2H-pyran-4-carboxylic acid" .

Synthesis Analysis

The synthesis of carboxylic acids can be achieved through various methods, including the SN2 reaction of a carboxylate anion with a primary alkyl halide . Carboxylic acids can also be synthesized by an acid-catalyzed nucleophilic acyl substitution reaction of a carboxylic acid with an alcohol, a process called the Fischer esterification reaction .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H12O3/c1-5-4-6 (7 (8)9)2-3-10-5/h5-6H,2-4H2,1H3, (H,8,9) . The molecular weight of this compound is 144.17 .

Chemical Reactions Analysis

Carboxylic acids, such as this compound, can undergo various reactions. One of the most useful reactions of carboxylic acids is their conversion into esters . This can be achieved through several methods, including the SN2 reaction of a carboxylate anion with a primary alkyl halide .

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Properties

The study of compounds related to 2-methyloxane-4-carboxylic acid, such as 2-(2-chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid, provides insights into their chemical structures and properties. The 1,3-dioxane ring in these compounds adopts a chair conformation, with substituents like the 2-chlorobenzene and methyl groups occupying equatorial sites. The carboxyl group's axial inclination contributes to the compound's reactivity and potential applications in various chemical reactions and synthesis processes (Guo-Kai Jia et al., 2012).

Reactivity and Catalysis

The reactivity of monocarboxylic acids with alkoxysilanes, as studied in compounds similar to this compound, highlights the potential for selective esterification processes. Such interactions are crucial for understanding the catalytic roles of these compounds in accelerating chemical reactions, which is essential for developing new materials and chemical synthesis methods (R. Ansell et al., 2007).

Pharmaceutical Applications

The discovery of 1,3-dioxane-2-carboxylic acid derivatives as selective agonists for specific receptors highlights the potential pharmaceutical applications of related compounds like this compound. These derivatives can lead to the development of new drugs with specific target interactions, offering therapeutic benefits for various medical conditions (Tomiyoshi Aoki et al., 2008).

Material Science and Nanotechnology

In material science, the modification and functionalization of surfaces with carboxylic acid derivatives play a significant role in creating advanced materials with tailored properties. Studies on metal-organic frameworks and their interactions with compounds like this compound derivatives offer insights into luminescence sensing and environmental contaminant detection, demonstrating the versatility of these compounds in developing new sensors and remediation technologies (Yang Zhao et al., 2017).

Safety and Hazards

When handling 2-methyloxane-4-carboxylic Acid, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation and avoid getting the substance in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation and keep containers tightly closed in a dry, cool, and well-ventilated place .

Zukünftige Richtungen

There is a growing interest in the use of bio-based solvents like 2-methyloxane (also known as 2-methyltetrahydrofuran or 2-MeTHF) for the extraction of natural products . This suggests potential future directions for the use of similar compounds like 2-methyloxane-4-carboxylic Acid in green chemistry applications .

Wirkmechanismus

Mode of Action

As a carboxylic acid derivative, it may interact with biological targets through hydrogen bonding and polar interactions .

Biochemical Pathways

Carboxylic acids can participate in various biochemical reactions, including decarboxylation, esterification, and amide formation

Pharmacokinetics

They are primarily metabolized in the liver and excreted in the urine .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-methyloxane-4-carboxylic acid. For instance, the compound’s solubility can be affected by the pH of the environment, which can influence its absorption and distribution . Additionally, temperature and storage conditions can affect the stability of the compound .

Biochemische Analyse

Biochemical Properties

2-methyloxane-4-carboxylic acid plays a role in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with thioredoxin reductase, an enzyme involved in maintaining cellular redox homeostasis . The nature of this interaction involves the inhibition of thioredoxin reductase, which can affect the redox state of the cell and influence various cellular processes.

Cellular Effects

The effects of this compound on cells are multifaceted. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of thioredoxin reductase by this compound can lead to changes in the redox state of the cell, which in turn can affect gene expression and cellular metabolism . Additionally, this compound has been shown to induce oxidative stress in cells, which can impact cell viability and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits thioredoxin reductase by binding to its active site, preventing the reduction of thioredoxin . This inhibition leads to an accumulation of oxidized thioredoxin, which can affect various cellular processes. Additionally, this compound may interact with other enzymes and proteins, further influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal laboratory conditions, but its effects on cells can vary depending on the duration of exposure . Long-term exposure to this compound can lead to sustained oxidative stress and changes in cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can induce significant oxidative stress and toxicity . Studies have shown that there is a threshold dose above which the adverse effects of this compound become more pronounced. High doses can lead to cellular damage and impaired function.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are part of these pathways, influencing metabolic flux and metabolite levels. For example, it can affect the metabolism of thioredoxin by inhibiting thioredoxin reductase . This inhibition can lead to changes in the levels of oxidized and reduced thioredoxin, impacting various metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within specific cellular compartments . The transport and distribution of this compound are important for its biological activity and effects on cellular function.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within the cell can affect its interactions with biomolecules and its overall impact on cellular processes.

Eigenschaften

IUPAC Name |

2-methyloxane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-5-4-6(7(8)9)2-3-10-5/h5-6H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKGYMBGOLZPBOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395624 | |

| Record name | 2-methyloxane-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88572-21-8 | |

| Record name | Tetrahydro-2-methyl-2H-pyran-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88572-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-methyloxane-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{(E)-[2-(phenylsulfonyl)-1,3-thiazol-5-yl]methylidene}-2-furohydrazide](/img/structure/B1350231.png)

![2-[(4,4,4-Trifluoro-3-oxobut-1-enyl)amino]benzoic acid](/img/structure/B1350263.png)